1-(1-Phenylcyclohexyl)-4-hydroxypiperidine

Description

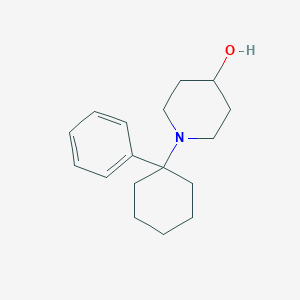

Structure

3D Structure

Properties

IUPAC Name |

1-(1-phenylcyclohexyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO/c19-16-9-13-18(14-10-16)17(11-5-2-6-12-17)15-7-3-1-4-8-15/h1,3-4,7-8,16,19H,2,5-6,9-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLUMSLWGPLFKGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC=CC=C2)N3CCC(CC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10208979 | |

| Record name | 4-Hydroxyphencyclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60232-85-1 | |

| Record name | 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60232-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060232851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 60232-85-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxyphencyclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXY PHENCYCLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AE1041687F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine (PCHP)

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the laboratory-scale synthesis and purification of 1-(1-phenylcyclohexyl)-4-hydroxypiperidine (PCHP). PCHP is a primary monohydroxylated metabolite of the N-methyl-D-aspartate (NMDA) receptor antagonist, Phencyclidine (PCP), and its characterization is crucial for forensic analysis and pharmacological research.[1][2] The guide details a robust two-step synthetic pathway, commencing with a Grignard reaction to form a key tertiary alcohol intermediate, followed by an acid-catalyzed nucleophilic substitution. We further present field-proven protocols for the purification of the target compound, employing acid-base extraction and recrystallization to achieve high purity suitable for the preparation of analytical reference standards. Each step is explained with an emphasis on the underlying chemical principles and causality behind the experimental choices, ensuring a reproducible and self-validating workflow for researchers and drug development professionals.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of arylcyclohexylamines like PCHP is well-established in organic chemistry. Our strategy is predicated on forming the two key carbon-heteroatom and carbon-carbon bonds in a sequential and controlled manner. The most logical disconnection for PCHP is at the cyclohexyl-nitrogen bond and the phenyl-cyclohexyl bond. This leads to a two-step approach:

-

Formation of the Phenyl-Cyclohexyl Bond: A Grignard reaction between phenylmagnesium bromide and cyclohexanone is an efficient and high-yielding method to create the 1-phenylcyclohexanol intermediate.[3][4] This classic organometallic addition is a cornerstone of C-C bond formation.[5]

-

Formation of the Cyclohexyl-Nitrogen Bond: An acid-catalyzed nucleophilic substitution reaction between 1-phenylcyclohexanol and 4-hydroxypiperidine yields the final product. This reaction proceeds via a stable tertiary carbocation intermediate, which is readily formed from the tertiary alcohol precursor.[3]

This pathway was chosen for its reliability, use of readily available starting materials, and the straightforward nature of the reaction mechanisms, which allows for effective control and high yields.

Sources

Introduction: Situating PCHP in the Metabolic Cascade of Phencyclidine

An In-depth Technical Guide to the In Vivo and In Vitro Effects of 1-(1-phenylcyclohexyl)-4-hydroxypiperidine (PCHP)

This compound (PCHP) is a principal oxidative metabolite of the dissociative anesthetic and drug of abuse, Phencyclidine (PCP).[1][2][3] To comprehend the scientific relevance of PCHP, one must first understand the pharmacology of its parent compound. PCP exerts its profound psychoactive effects primarily as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, binding to a specific site within the receptor's ion channel.[1][2][4] This action disrupts glutamatergic neurotransmission, leading to analgesia, anesthesia, and significant cognitive and perceptual distortions.[4][5]

The biotransformation of PCP is the primary mechanism for the termination of its pharmacological action.[6] The parent molecule is lipophilic, allowing for rapid distribution throughout the body, including the central nervous system.[2] The liver, through the action of Cytochrome P450 (CYP) enzymes, metabolizes approximately 90% of a PCP dose via oxidative hydroxylation into more polar, water-soluble compounds that can be readily excreted.[2][4] PCHP is a product of this essential detoxification pathway, formed by the hydroxylation of the piperidine ring of the PCP molecule.[3][7] This guide provides a detailed examination of the known in vitro and in vivo characteristics of PCHP, focusing on its formation, biological activity, and its role as a less potent derivative of its pharmacologically powerful precursor.

Part 1: In Vitro Profile and Mechanism of Formation

The study of PCHP in vitro has centered on its biosynthesis from PCP by hepatic enzyme systems and its comparative pharmacology at the NMDA receptor.

Metabolic Formation via Cytochrome P450

In vitro studies using human liver microsomes have definitively identified the enzymatic pathways responsible for generating PCHP. The formation of PCHP, along with other hydroxylated metabolites, is a P450-mediated monooxygenase reaction.[3][6]

Causality of Experimental Approach : The use of human liver microsomes is the gold-standard in vitro method for studying the metabolism of xenobiotics. This subcellular fraction is rich in CYP enzymes, the primary drivers of Phase I metabolism. By incubating the parent drug (PCP) with microsomes and an NADPH-generating system (a required cofactor for P450 activity), researchers can simulate the metabolic environment of the liver and identify the resulting metabolites.

Key findings from these studies indicate:

-

Primary Enzymatic Driver : The formation of PCHP is significantly correlated with the activity of the CYP3A isoform.[3]

-

Enzymatic Inhibition : The CYP3A inhibitor, troleandomycin, produces a dose-dependent and ultimately complete inhibition of PCHP formation in microsomal assays.[3]

-

Secondary Contributors : A correlation has also been noted between PCHP formation and CYP1A activity, suggesting this isoform may play a secondary role.[3]

The metabolic conversion of PCP to PCHP is a critical step in reducing the biological activity of the parent compound.

Sources

- 1. Phencyclidine | C17H25N | CID 6468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phencyclidine - Wikipedia [en.wikipedia.org]

- 3. Metabolism of phencyclidine by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phencyclidine Intoxication and Adverse Effects: A Clinical and Pharmacological Review of an Illicit Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phencyclidine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Biotransformation of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Neurochemical profile of 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine

An In-Depth Technical Guide to the Neurochemical Profile of 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine (PCHP)

Introduction

This compound, commonly known as PCHP, is the principal hydroxylated metabolite of the dissociative anesthetic phencyclidine (PCP).[1][2][3] PCP is a well-documented arylcyclohexylamine with potent mind-altering effects, including hallucinations and distorted sensory perception, which has led to its classification as a Schedule II controlled substance in the United States.[4][5][6][7] The metabolism of PCP into derivative compounds such as PCHP is a critical area of study, as these metabolites can possess their own unique pharmacological activities and contribute to the overall toxicological and neurochemical footprint of the parent drug. Furthermore, the detection of PCHP in biological samples, including hair, urine, and saliva, serves as a reliable biomarker for confirming PCP use.[1][2]

This guide provides a detailed examination of the neurochemical profile of PCHP. Synthesizing data from metabolic studies, receptor binding assays, and comparative pharmacology with its parent compound, this document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of PCHP's interactions within the central nervous system. We will explore its formation, its primary molecular targets, and the experimental methodologies used to characterize its activity, offering field-proven insights into its significance.

Metabolic Formation and Synthesis

PCHP is not typically synthesized for direct administration but is an endogenous product of PCP biotransformation.[3][8] The metabolic pathway is a crucial determinant of the duration and nature of PCP's effects.

Metabolic Pathway: From PCP to PCHP

The conversion of PCP to PCHP occurs primarily in the liver through oxidative hydroxylation.[4][8][9] This process is mediated by the cytochrome P450 (CYP) monooxygenase system.[8] In vitro studies using human liver microsomes have identified CYP3A as the major enzyme isoform responsible for the formation of PCHP and other PCP metabolites.[9] The hydroxylation occurs on the piperidine ring of the PCP molecule, resulting in a more polar compound that can be more readily excreted from the body, often after conjugation with glucuronic acid.[4][8] The significant inter-individual variation observed in PCP metabolism rates can be attributed to differences in CYP enzyme activity.[9]

Caption: Metabolic conversion of Phencyclidine (PCP) to PCHP in the liver.

For research and forensic applications, PCHP and other hydroxylated PCP analogs can be chemically synthesized.[2][10][11] This allows for the creation of analytical reference standards and enables detailed pharmacological studies to be conducted on the pure metabolite, independent of the parent compound.

Pharmacodynamics and Receptor Interactions

The neurochemical activity of PCHP is best understood in the context of its parent compound, PCP. While generally less potent, PCHP retains pharmacological activity and targets similar neurotransmitter systems.[2][8]

Primary Target: The NMDA Receptor

The hallmark of PCP's mechanism of action is its role as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[4][12] PCP binds to a specific site located within the ion channel of the NMDA receptor, effectively blocking the influx of positive ions and preventing nerve cell depolarization.[4][12] This action is responsible for the anesthetic, analgesic, and dissociative effects of the drug.[4]

Hydroxylation of the PCP molecule, as seen in PCHP, generally leads to a decrease in binding affinity for the PCP site on the NMDA receptor by a factor of 10 to 80.[10] This is consistent with behavioral pharmacology studies in rats, which report that PCHP has approximately one-third the potency of PCP in producing PCP-like discriminative stimuli.[2] This indicates that while PCHP is a less potent NMDA receptor antagonist than PCP, it still retains significant activity at this site.

Modulation of the Dopaminergic System

PCP is known to profoundly impact the dopamine system, which is thought to contribute to its rewarding and psychosis-inducing effects.[4][13] It has been shown to inhibit dopamine reuptake and increase extracellular dopamine levels.[4][13] However, its affinity for the dopamine transporter (DAT) is low, suggesting an indirect mechanism, possibly through allosteric sites on monoamine transporters.[4] Furthermore, some studies indicate that PCP acts as a potent partial agonist at the high-affinity state of the dopamine D2 receptor (D2High).[4][14]

While direct binding data for PCHP on dopamine receptors and transporters is not extensively detailed in the literature, its structural similarity to PCP implies a comparable, albeit likely weaker, interaction with the dopaminergic system. The reduced potency observed in behavioral assays suggests that any effects on dopamine transmission would be less pronounced than those of the parent compound.

Interactions with Other Receptors

PCP interacts with a variety of other receptor systems, and its metabolites can show altered binding profiles.

-

Muscarinic Receptors: Hydroxylation of PCP typically causes a considerable decrease in affinity for muscarinic acetylcholine receptors.[10]

-

Opioid Receptors: The effect of hydroxylation on opioid receptor affinity is variable. While PCHP's specific affinity is not well-characterized, other hydroxylated PCP analogs have shown significantly altered binding. For example, the m-phenolic derivative of PCP displays a 430-fold higher affinity for the morphine receptor than PCP itself.[10]

-

Sigma (σ) Receptors: PCP is a high-affinity ligand for the σ2 receptor, with a Ki value of 136 nM.[4] The binding profile of PCHP at sigma receptors remains an area for further investigation.

Quantitative Data: Receptor Binding Affinities

To contextualize the neurochemical profile of PCHP, it is useful to compare the receptor binding affinities of its parent compound, PCP, at key central nervous system targets. A lower inhibition constant (Ki) value indicates a stronger binding affinity.[15]

| Receptor/Site | Ligand | Ki (nM) | Species/Tissue | Notes |

| NMDA Receptor (PCP Site) | PCP | 59 | Rat Brain | Primary site of action for dissociative effects.[4] |

| Dopamine D2 (High Affinity) | PCP | 2.7 | Human Cloned | Potent interaction, may contribute to psychotic features.[14] |

| Sigma σ2 Receptor | PCP | 136 | PC12 Cells | High-affinity binding site.[4] |

| Serotonin Transporter (SERT) | PCP | 2,234 | Human | Relatively low affinity.[4] |

| Dopamine Transporter (DAT) | PCP | >10,000 | Human | Very low affinity for the primary binding site.[4] |

| Norepinephrine Transporter (NET) | PCP | >10,000 | Human | Very low affinity.[4] |

| Opioid Receptors (μ, δ, κ) | PCP | >10,000 | Human | Very low affinity.[4] |

| NMDA Receptor (PCP Site) | PCHP | ~3x Weaker than PCP | Rat (Behavioral) | Inferred from discriminative stimulus properties.[2] |

Note: Direct Ki values for PCHP are not widely published. The relative potency is derived from in vivo pharmacological studies.

Experimental Protocols and Methodologies

Characterizing the neurochemical profile of a compound like PCHP requires a combination of in vitro and in vivo techniques.[16][17][18][19]

Protocol 1: In Vitro Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of PCHP for the PCP binding site on the NMDA receptor.

Objective: To calculate the inhibition constant (Ki) of PCHP at the NMDA receptor.

Materials:

-

Rat brain homogenates (e.g., from forebrain).

-

Radioligand: [3H]MK-801 (a high-affinity NMDA channel blocker).[12]

-

Test Compound: this compound (PCHP).

-

Non-specific binding control: High concentration of unlabeled PCP or MK-801.

-

Assay buffer, scintillation fluid, liquid scintillation counter, glass fiber filters.

Methodology:

-

Tissue Preparation: Prepare crude synaptic membranes from rat forebrain tissue via homogenization and centrifugation.

-

Assay Incubation: In test tubes, combine the brain homogenate, a fixed concentration of [3H]MK-801, and varying concentrations of the test compound (PCHP).

-

Control Groups: Prepare tubes for total binding (no competitor) and non-specific binding (saturating concentration of unlabeled PCP).

-

Incubation: Incubate all tubes at a controlled temperature to allow the binding to reach equilibrium.

-

Termination: Rapidly filter the contents of each tube through glass fiber filters to separate bound from unbound radioligand. Wash filters quickly with ice-cold buffer.

-

Quantification: Place filters in scintillation vials with scintillation fluid and measure radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of PCHP. Use this inhibition curve to determine the IC50 value (the concentration of PCHP that inhibits 50% of specific [3H]MK-801 binding).

-

Ki Calculation: Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: In Vivo Microdialysis

This protocol outlines the use of in vivo microdialysis to measure the effect of PCHP on extracellular dopamine levels in a specific brain region, such as the nucleus accumbens.

Objective: To assess PCHP's ability to modulate dopamine release and reuptake in a living animal model.

Methodology:

-

Surgical Implantation: Anesthetize a rat and stereotaxically implant a microdialysis guide cannula targeting the nucleus accumbens. Allow the animal to recover.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate.

-

Baseline Collection: Collect several baseline dialysate samples to establish stable extracellular dopamine levels.

-

Drug Administration: Administer PCHP systemically (e.g., via intraperitoneal injection).

-

Post-Treatment Collection: Continue to collect dialysate samples at regular intervals.

-

Sample Analysis: Analyze the dopamine concentration in each dialysate sample using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Interpretation: Express the post-treatment dopamine levels as a percentage of the baseline average to determine the effect of PCHP on dopamine neurotransmission.[13]

Caption: Potential interaction sites of PCHP at a dopaminergic synapse.

Conclusion and Future Directions

This compound (PCHP) is a pharmacologically active metabolite of PCP. Its neurochemical profile is primarily characterized by non-competitive antagonism at the NMDA receptor, though with a potency roughly one-third that of its parent compound. This activity is central to the lingering psychoactive effects following PCP administration. While its interactions with the dopaminergic and other neurotransmitter systems are less defined, they are presumed to be qualitatively similar but quantitatively weaker than those of PCP.

The critical role of PCHP as a stable biomarker for forensic and clinical confirmation of PCP use is well-established. However, a significant gap remains in the literature regarding a comprehensive, quantitative characterization of its binding affinity and functional activity across a broad panel of CNS receptors and transporters. Future research should prioritize detailed in vitro binding assays for PCHP against dopamine, serotonin, opioid, and sigma receptors to fully elucidate its distinct neurochemical signature. Such data would not only enhance our understanding of PCP's overall pharmacology but also provide a more complete toxicological profile for one of its key metabolites.

References

-

Phencyclidine - Wikipedia. Wikipedia. [Link]

-

Metabolism of phencyclidine by human liver microsomes. PubMed - NIH. [Link]

-

The role of antagonism of NMDA receptor-mediated neurotransmission and inhibition of the dopamine reuptake in the neuroendocrine effects of phencyclidine. PubMed. [Link]

-

Synthesis and Pharmacology of PCP Analogs. Erowid. [Link]

-

PCP/NMDA receptor-channel complex and brain development. PubMed - NIH. [Link]

-

Chemical synthesis and molecular pharmacology of hydroxylated 1-(1-phenylcyclohexyl-piperidine derivatives. PubMed. [Link]

-

Biotransformation of phencyclidine. PubMed - NIH. [Link]

-

Selective pathways for the metabolism of phencyclidine by cytochrome p450 2b enzymes: identification of electrophilic metabolites, glutathione, and N-acetyl cysteine adducts. PubMed. [Link]

-

Chemistry of Phencyclidine Metabolism. Grantome. [Link]

-

Corticolimbic Dopamine Neurotransmission Is Temporally Dissociated from the Cognitive and Locomotor Effects of Phencyclidine. PMC - NIH. [Link]

-

Adaptation to chronic PCP results in hyperfunctional NMDA and hypofunctional GABA(A) synaptic receptors. PubMed. [Link]

-

PCHP - Wikipedia. Wikipedia. [Link]

-

Comparison of the Behavioral Pharmacology of Phencyclidine to Related Compounds. VCU Scholars Compass. [Link]

-

PCP Addiction, Effects, and Treatment. American Addiction Centers. [Link]

-

In vitro and in vivo induction of cytochrome p450: a survey of the current practices and recommendations: a pharmaceutical research and manufacturers of america perspective. PubMed. [Link]

-

Placenta-on-a-Chip as an In Vitro Approach to Evaluate the Physiological and Structural Characteristics of the Human Placental Barrier upon Drug Exposure: A Systematic Review. MDPI. [Link]

-

Synthesis and Determination of Chronic and Acute Thermal and Chemical Pain Activities of a New Derivative of Phencyclidine in Rats. PubMed Central. [Link]

-

A Consequence of Immature Breathing induces Persistent Changes in Hippocampal Synaptic Plasticity and Behavior: A Role of Pro-Oxidant State and NMDA Receptor Imbalance. bioRxiv. [Link]

-

Evidence from in vitro and in vivo studies on the potential health repercussions of micro- and nanoplastics. PubMed. [Link]

-

Insights into the Structural Determinants Required for High Affinity Binding of Chiral Cyclopropane-Containing Ligands to α4β2-Nicotinic Acetylcholine Receptors. PubMed Central. [Link]

-

The effect of phencyclidine on dopamine synthesis and metabolic in rat striatum. PubMed. [Link]

-

Substance use - phencyclidine (PCP): MedlinePlus Medical Encyclopedia. MedlinePlus. [Link]

-

In vitro and in vivo evaluation of the effects of PLA microparticle crystallinity on cellular response. PubMed. [Link]

-

Dopamine receptor contribution to the action of PCP, LSD and ketamine psychotomimetics. PubMed. [Link]

-

In Vitro and in Vivo Induction of Cytochrome P450: A Survey of the Current Practices and Recommendations: A Pharmaceutical Research and Manufacturers of America Perspective. Semantic Scholar. [Link]

-

Psychostimulants affect dopamine transmission through both dopamine transporter-dependent and independent mechanisms. PubMed. [Link]

-

Clinical perspective on antipsychotic receptor binding affinities. PMC - NIH. [Link]

-

PCP (Angel Dust): Effects, Risks, Addiction, and Treatment Options. WebMD. [Link]

-

This compound | C17H25NO | CID 98840. PubChem. [Link]

-

Pharmaceutical Process Chemistry for Synthesis: Rethinking the Routes to Scale-Up. Wiley. [Link]

-

Pharmacological lineage analysis revealed the binding affinity of broad-spectrum substance P antagonists to receptors for gonadotropin-releasing peptide. PubMed. [Link]

-

Receptor Binding Profiles and Quantitative Structure-Affinity Relationships of Some 5-substituted-N,N-diallyltryptamines. PubMed. [Link]

-

Pharmaceutical Process Chemistry for Synthesis: Rethinking the Routes to Scale-Up. Semantic Scholar. [Link]

-

4-Piperidinol, 1[(1-phenyl)-1-cyclohexyl]-. NIST WebBook. [Link]

Sources

- 1. PCHP - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | C17H25NO | CID 98840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phencyclidine - Wikipedia [en.wikipedia.org]

- 5. Synthesis and Pharmacology of PCP Analogs [chemistry.mdma.ch]

- 6. americanaddictioncenters.org [americanaddictioncenters.org]

- 7. PCP (Angel Dust): Effects, Risks, Addiction, and Treatment Options [webmd.com]

- 8. Biotransformation of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism of phencyclidine by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemical synthesis and molecular pharmacology of hydroxylated 1-(1-phenylcyclohexyl-piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Determination of Chronic and Acute Thermal and Chemical Pain Activities of a New Derivative of Phencyclidine in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PCP/NMDA receptor-channel complex and brain development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Corticolimbic Dopamine Neurotransmission Is Temporally Dissociated from the Cognitive and Locomotor Effects of Phencyclidine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dopamine receptor contribution to the action of PCP, LSD and ketamine psychotomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro and in vivo induction of cytochrome p450: a survey of the current practices and recommendations: a pharmaceutical research and manufacturers of america perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Evidence from in vitro and in vivo studies on the potential health repercussions of micro- and nanoplastics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In vitro and in vivo evaluation of the effects of PLA microparticle crystallinity on cellular response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. [PDF] In Vitro and in Vivo Induction of Cytochrome P450: A Survey of the Current Practices and Recommendations: A Pharmaceutical Research and Manufacturers of America Perspective | Semantic Scholar [semanticscholar.org]

The Arylcyclohexylamine Scaffold: A Deep Dive into the Structure-Activity Relationship of PCHP and its Analogs

An In-depth Technical Guide for Researchers in Pharmacology and Drug Development

Authored by: Gemini, Senior Application Scientist

Abstract

N-(1-phenylcyclohexyl)piperidine (PCHP), more commonly known as Phencyclidine (PCP), represents a fascinating and complex class of psychoactive compounds, the arylcyclohexylamines. Initially developed as a dissociative anesthetic, its unique pharmacological profile, characterized by potent N-methyl-D-aspartate (NMDA) receptor antagonism, has made it a critical tool for neuroscience research and a template for the development of novel therapeutics. This technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of PCHP and its extensive family of analogs. We will dissect the intricate interplay between chemical structure and pharmacological activity at the primary NMDA receptor target, as well as at secondary sites including the dopamine transporter (DAT) and sigma (σ) receptors. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering field-proven insights into the experimental methodologies used to elucidate these relationships and providing a foundational understanding for the rational design of new chemical entities targeting these complex neurological pathways.

The Core Architecture: Understanding the PCHP Pharmacophore

The fundamental structure of PCHP consists of three key moieties: an aromatic ring, a cycloalkyl ring, and an amine group. The spatial arrangement and electronic properties of these components are paramount to the molecule's interaction with its biological targets. Decades of research have led to the development of a well-defined pharmacophore model for PCP-like activity, primarily at the NMDA receptor.

Key Pharmacophoric Features

A generally accepted pharmacophore model for PCP and its analogs includes the following key features:

-

An Aromatic Moiety: Typically a phenyl group, this region is believed to engage in hydrophobic interactions with the receptor binding site.

-

A Protonatable Amine: This is a critical feature, as the positively charged nitrogen at physiological pH is thought to form a crucial hydrogen bond or electrostatic interaction within the ion channel of the NMDA receptor.

-

A Cycloalkyl Ring: The cyclohexane ring in PCP provides a specific three-dimensional conformation that dictates the spatial relationship between the aromatic ring and the amine.

The relative orientation of these groups is a determining factor for binding affinity and activity. Molecular modeling studies have proposed specific geometric parameters for the optimal arrangement of these features.

Caption: A simplified diagram of the PCHP pharmacophore model.

The Primary Target: Structure-Activity Relationships at the NMDA Receptor

PCHP and its analogs are best known for their non-competitive antagonism of the NMDA receptor. They act as open-channel blockers, meaning the receptor must first be activated by glutamate and a co-agonist (glycine or D-serine) for the drug to enter the ion channel and bind to its specific site, often referred to as the "PCP site".[1] This mechanism underpins the dissociative anesthetic and psychotomimetic effects of these compounds. The affinity of PCHP analogs for the NMDA receptor is highly sensitive to structural modifications in all three core regions of the molecule.

Modifications of the Aromatic Ring

The electronic properties and substitution pattern of the aromatic ring significantly influence NMDA receptor binding affinity.

-

Electron-donating vs. Electron-withdrawing Groups: Analogs with electron-donating groups (e.g., amino) or weakly electron-withdrawing groups (e.g., fluoro) in the meta-position of the phenyl ring tend to retain or even enhance PCP-like activity.[2] Conversely, strong electron-withdrawing groups (e.g., nitro) in the same position lead to a significant loss of activity.[2]

-

Substitution Position: The position of substituents on the phenyl ring is critical. For instance, 3-methoxy substitution on PCP (3-MeO-PCP) generally results in higher affinity for the NMDA receptor compared to 2- or 4-methoxy substitution.

-

Replacement of the Phenyl Ring: Replacing the phenyl ring with other aromatic systems, such as thiophene (as in Tenocyclidine or TCP), can lead to a substantial increase in affinity for the PCP binding site.[3]

Modifications of the Cycloalkyl Ring

The size and conformation of the cycloalkyl ring are crucial for maintaining the correct spatial orientation of the aromatic and amine moieties.

-

Ring Size: The six-membered cyclohexane ring appears to be optimal for high-affinity binding. Both decreasing and increasing the ring size generally leads to a reduction in PCP-like activity.

-

Conformational Rigidity: Introducing conformational constraints can provide valuable insights into the bioactive conformation. Rigid analogs where the phenyl ring is fused to the cycloalkyl ring have been synthesized to probe the preferred orientation of the phenyl group relative to the rest of the molecule for optimal binding.[4]

Modifications of the Amine Moiety

The nature of the amine group and its substituents directly impacts both the potency and the pharmacological profile of the analogs.

-

Amine Substituents: The piperidine ring in PCP can be replaced with other cyclic amines, such as pyrrolidine (PCPy) or morpholine, often with retained but altered activity. The size and lipophilicity of the substituents on the nitrogen atom can influence potency.

-

Basic Amine is Essential: The presence of a basic, protonatable nitrogen is a strict requirement for high-affinity binding at the PCP site within the NMDA receptor channel.

Quantitative SAR at the NMDA Receptor

The following table summarizes the binding affinities (as pKi values, where pKi = -log(Ki)) of PCHP and selected analogs at the NMDA receptor. A higher pKi value indicates a higher binding affinity.

| Compound | NMDA Receptor (pKi) | Reference |

| Phencyclidine (PCP) | 7.23 | [5] |

| 3-MeO-PCP | 7.89 | [5] |

| 4-MeO-PCP | 6.02 | [5] |

| Methoxetamine (MXE) | 6.57 | [5] |

| Ketamine | 6.18 | [5] |

Secondary Targets: Dopamine Transporter and Sigma Receptors

While the NMDA receptor is the primary target, many PCHP analogs also exhibit significant affinity for other neuronal proteins, which contributes to their complex pharmacological profiles.

Interaction with the Dopamine Transporter (DAT)

PCP and some of its analogs can inhibit the reuptake of dopamine, leading to increased dopaminergic neurotransmission.[6] This action is thought to contribute to the reinforcing and psychostimulant effects of these drugs. However, the affinity of PCP itself for the human dopamine transporter is relatively low.[6] The SAR for DAT inhibition can differ significantly from that for NMDA receptor antagonism.

| Compound | Dopamine Transporter (DAT) (pKi) | Reference |

| Phencyclidine (PCP) | <5.0 | [5] |

| 3-MeO-PCP | 5.70 | [5] |

| 4-MeO-PCP | 5.37 | [5] |

| Methoxetamine (MXE) | 5.48 | [5] |

Affinity for Sigma (σ) Receptors

Sigma receptors are a unique class of intracellular proteins that are not related to opioid receptors. They are subdivided into two main subtypes, σ1 and σ2. PCHP and many of its analogs are potent ligands for both σ1 and σ2 receptors.[6] The functional consequences of these interactions are still being elucidated but are thought to modulate various cellular processes and may contribute to the psychotomimetic and neurotoxic effects of some arylcyclohexylamines.

The SAR at sigma receptors can be distinct from that at the NMDA receptor. For example, certain rigid PCHP analogs show low affinity for the PCP site but retain high affinity for sigma receptors, making them selective sigma receptor ligands.[4]

| Compound | σ1 Receptor (pKi) | σ2 Receptor (pKi) | Reference |

| Phencyclidine (PCP) | 6.02 | 6.87 | [5] |

| 3-MeO-PCP | 6.30 | 7.10 | [5] |

| 4-MeO-PCP | 6.10 | 6.64 | [5] |

| Methoxetamine (MXE) | <5.0 | 5.30 | [5] |

Experimental Protocols for SAR Determination

The elucidation of the SAR of PCHP analogs relies on a combination of in vitro and in vivo experimental techniques.

In Vitro Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. A competitive binding assay using a radiolabeled ligand with known high affinity for the target is a common approach.

Detailed Protocol: [³H]TCP Competitive Binding Assay for the NMDA Receptor

This protocol describes a self-validating system for determining the binding affinity of test compounds for the PCP site on the NMDA receptor in rat brain homogenates.

Materials:

-

Radioligand: [³H]N-(1-[2-thienyl]cyclohexyl)piperidine ([³H]TCP)

-

Tissue Preparation: Whole rat brain homogenates

-

Assay Buffer: 5 mM Tris-HCl, pH 7.4

-

Non-specific Binding Control: 10 µM unlabeled PCP or MK-801

-

Test Compounds: Serial dilutions of PCHP analogs

-

Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester

-

Scintillation Counter

Procedure:

-

Tissue Preparation: Homogenize whole rat brains in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the crude membrane fraction. Resuspend the pellet in fresh assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (for total binding) or 10 µM unlabeled PCP (for non-specific binding) or the test compound at various concentrations.

-

50 µL of [³H]TCP (final concentration typically 1-5 nM).

-

150 µL of the rat brain membrane preparation (protein concentration ~0.2-0.5 mg/mL).

-

-

Incubation: Incubate the plate at room temperature for 60 minutes to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

In Vivo Behavioral Assays

In vivo assays in animal models are essential for assessing the functional consequences of receptor binding and predicting the psychoactive effects of PCHP analogs.

PCP-Induced Hyperlocomotion in Rodents:

This assay is widely used to screen for PCP-like activity. Acute administration of PCP to rodents produces a characteristic hyperlocomotor activity, which is believed to be related to the psychotomimetic effects in humans.[2]

Procedure:

-

Acclimation: Individually house rodents in open-field activity chambers and allow them to acclimate for at least 30 minutes.

-

Drug Administration: Administer the test compound or vehicle control via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

-

Data Collection: Immediately place the animals back into the activity chambers and record their locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 60-120 minutes) using automated tracking software.

-

Data Analysis: Compare the locomotor activity of the drug-treated group to the vehicle control group. A significant increase in locomotor activity suggests a PCP-like effect.

Conclusion and Future Directions

The structure-activity relationship of PCHP and its analogs is a rich and complex field that has significantly advanced our understanding of NMDA receptor function and its role in neurotransmission. The core pharmacophore, consisting of an aromatic ring, a cycloalkyl scaffold, and a protonatable amine, provides a robust framework for the design of novel ligands. While NMDA receptor antagonism remains the hallmark of this class of compounds, their interactions with the dopamine transporter and sigma receptors add layers of complexity to their pharmacological profiles and offer opportunities for the development of multi-target ligands with unique therapeutic potential.

Future research in this area will likely focus on the development of analogs with improved selectivity for specific receptor subtypes, which could lead to therapeutics with reduced side effects. For example, subtype-selective NMDA receptor antagonists could offer neuroprotective benefits without the psychotomimetic effects of non-selective blockers. Similarly, ligands that selectively target sigma receptors are being investigated for their potential in treating a range of disorders, including cancer and neurodegenerative diseases. The continued application of advanced molecular modeling techniques, coupled with rigorous in vitro and in vivo pharmacological testing, will be crucial for unlocking the full therapeutic potential of the arylcyclohexylamine scaffold.

References

-

Roth, B. L., Gibbons, S., Arunotayanun, W., Huang, X. P., Setola, V., Treble, R., & Iversen, L. (2013). The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. PLOS ONE, 8(3), e59334. [Link]

-

Chambers, M. S., Baker, R., Billington, D. C., Knight, A. K., Middlemiss, D. N., & Wong, E. H. F. (1994). Rigid Phencyclidine Analogues. Binding to the Phencyclidine and σ1 Receptors. Journal of Medicinal Chemistry, 37(14), 2229–2237. [Link]

-

Seeman, P., Ko, F., & Tallerico, T. (2005). Dopamine receptor contribution to the action of PCP, LSD and ketamine psychotomimetics. Molecular Psychiatry, 10(9), 877–883. [Link]

-

Vignon, J., Chicheportiche, R., Chicheportiche, M., Kamenka, J. M., Geneste, P., & Lazdunski, M. (1983). [3H]TCP: a new tool with high affinity for the PCP receptor in rat brain. Brain Research, 280(1), 194–197. [Link]

-

Cone, E. J., McQuinn, R. L., & Shannon, H. E. (1984). Structure-activity relationship studies of phencyclidine derivatives in rats. The Journal of Pharmacology and Experimental Therapeutics, 228(1), 147–153. [Link]

-

Wikipedia contributors. (2024). Phencyclidine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

-

NeuroFit. (n.d.). In vivo model of Schizophrenia - Phencyclidine (PCP) induced hyperactivity and cognitive deficit. Retrieved from [Link]

- Kamenka, J. M., & Domino, E. F. (Eds.). (1983). PCP (Phencyclidine): Historical and Current Perspectives. NPP Books.

- Johnson, K. M., & Jones, S. M. (1990). Neuropharmacology of phencyclidine: basis for use as a tool in schizophrenia research. Annual Review of Pharmacology and Toxicology, 30, 707-750.

- Largent, B. L., Gundlach, A. L., & Snyder, S. H. (1984). Psychotomimetic opiate receptors labeled and visualized with (+)-[3H]3-(3-hydroxyphenyl)-N-(1-propyl)piperidine. Proceedings of the National Academy of Sciences, 81(15), 4983-4987.

- Quirion, R., Chicheportiche, R., Contreras, P. C., Johnson, K. M., Lodge, D., Tam, S. W., ... & Zukin, S. R. (1987). Classification and nomenclature of phencyclidine and sigma receptor sites. Trends in Neurosciences, 10(11), 444-446.

- S. R. Zukin and R. S. Zukin, "Multiple opiate receptors: emerging concepts," Proc. Natl. Acad. Sci. U.S.A., vol. 76, no. 10, pp. 5202-5206, 1979.

- Javitt, D. C., & Zukin, S. R. (1991). Recent advances in the phencyclidine model of schizophrenia.

- Lodge, D., & Anis, N. A. (1982). Effects of phencyclidine on excitatory amino acid activation of spinal interneurones in the cat. European Journal of Pharmacology, 77(2-3), 203-204.

- Anis, N. A., Berry, S. C., Burton, N. R., & Lodge, D. (1983). The dissociative anaesthetics, ketamine and phencyclidine, selectively reduce excitation of central mammalian neurones by N-methyl-aspartate. British Journal of Pharmacology, 79(2), 565-575.

- French, E. D., & Vantini, G. (1984). Phencyclidine-induced locomotor activity in the rat is blocked by 6-hydroxydopamine lesion of the nucleus accumbens. Psychopharmacology, 82(1-2), 83-88.

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. In vivo model of Schizophrenia - Phencyclidine (PCP) induced hyperactivity and cognitive deficit - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]

- 3. [3H]TCP: a new tool with high affinity for the PCP receptor in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. Molecular modeling of noncompetitive antagonists of the NMDA receptor: proposal of a pharmacophore and a description of the interaction mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Temporal dissociation of phencyclidine: Induced locomotor and social alterations in rats using an automated homecage monitoring system – implications for the 3Rs and preclinical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Toxicological Profile of 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine (PCHP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-Phenylcyclohexyl)-4-hydroxypiperidine, or PCHP, is the principal monohydroxylated metabolite of the dissociative anesthetic phencyclidine (PCP). As a key biomarker detectable in hair, urine, and other biological matrices of PCP users, an understanding of PCHP's toxicological profile is critical for forensic analysis, clinical toxicology, and in the broader context of understanding the long-term effects of PCP abuse.[1][2] This guide provides a comprehensive technical overview of the known toxicological aspects of PCHP, synthesized from available scientific literature. While much of the existing research focuses on the parent compound, PCP, this document will extrapolate and present the most relevant data for PCHP, offering insights for researchers and drug development professionals.

Physicochemical Properties and Identification

A foundational understanding of PCHP begins with its chemical and physical characteristics, which influence its biological interactions and analytical detection.

| Property | Value | Source |

| IUPAC Name | 1-(1-phenylcyclohexyl)piperidin-4-ol | [3] |

| Synonyms | PCHP, 4-Hydroxy Phencyclidine | [3][4] |

| CAS Number | 60232-85-1 | [1][2][3] |

| Molecular Formula | C₁₇H₂₅NO | [1][2][3] |

| Molar Mass | 259.39 g/mol | [1][3] |

| Solubility | Soluble in DMF, DMSO, and Ethanol | [2] |

Pharmacokinetics: The Metabolic Journey from PCP to PCHP

PCHP is not typically ingested directly but is formed in the body following the consumption of PCP.[1][5] The metabolic conversion of PCP to PCHP is a critical aspect of its toxicological profile.

Metabolism

Phencyclidine undergoes extensive metabolism in the liver, with approximately 90% of a dose being metabolized through oxidative hydroxylation during its first pass.[5][6] This process is primarily mediated by cytochrome P450 enzymes.[5] The hydroxylation can occur on the phenyl ring, the cyclohexyl ring, or the piperidine ring. PCHP is the product of hydroxylation at the 4-position of the piperidine ring.[7] These metabolites are subsequently conjugated with glucuronic acid to facilitate their excretion in the urine.[5][6]

Caption: Metabolic pathway of Phencyclidine (PCP) to PCHP and other metabolites.

Detection in Biological Samples

The presence of PCHP is a reliable indicator of PCP use.[1] Advanced analytical techniques are employed for its detection in various biological matrices.

Experimental Protocol: Simultaneous Determination of PCP and its Metabolites by HPLC

This protocol provides a general framework for the analysis of PCP and its metabolites, including PCHP, in biological samples.

-

Sample Preparation:

-

Chromatographic Separation:

-

Detection:

Pharmacodynamics and Mechanism of Action

The pharmacological and toxicological effects of PCHP are intrinsically linked to its interaction with neuronal receptors, largely mirroring the actions of its parent compound, PCP.

Primary Target: The NMDA Receptor

PCP is a well-established non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor crucial for synaptic plasticity, learning, and memory.[5][11][12] PCP binds to a specific site within the NMDA receptor's ion channel, effectively blocking the influx of calcium ions and disrupting normal glutamatergic neurotransmission.[5] This action is responsible for the dissociative anesthetic and hallucinogenic effects of PCP.[5][11]

While direct binding studies on PCHP are less common, its structural similarity to PCP and its ability to produce PCP-like discriminative stimuli in animal models (albeit at a lower potency) strongly suggest that it also acts as an NMDA receptor antagonist.[2] One study reported that this compound has about one-third the potency of PCP in eliciting PCP-like discriminative stimuli in rats.[2]

Other Receptor Interactions

PCP is known to interact with other receptor systems, which may contribute to its complex toxicological profile. These include:

-

Dopamine Receptors: PCP can inhibit the reuptake of dopamine, leading to increased dopaminergic activity, which may be linked to its psychotomimetic effects.[5][6]

-

Nicotinic Acetylcholine Receptors (nAChRs): PCP has been shown to inhibit nAChRs.[5]

-

Sigma Receptors: PCP also binds to sigma receptors, though the functional consequences of this interaction are still being elucidated.[13]

It is plausible that PCHP shares some of these off-target activities, although likely with different potencies. Hydroxylation generally decreases the activity of PCP in inhibiting [3H]PCP binding by a factor of 10 to 80.[7]

Caption: Receptor binding profile of PCHP, largely inferred from PCP.

Toxicological Profile

The toxicity of PCHP is best understood in the context of its role as a major metabolite of PCP. The clinical presentation of PCP intoxication is well-documented and provides a framework for understanding the potential effects of PCHP.[6][14]

Acute Toxicity

Acute toxicity from PCP exposure can manifest in a wide range of central nervous system effects, from agitation and hallucinations to seizures and coma.[6][14] Sympathomimetic effects such as hypertension and tachycardia are also common.[6] While specific acute toxicity studies on PCHP are scarce, its contribution to the overall toxic effects following PCP ingestion is significant.

Neurotoxicity

The primary toxicological concern with PCHP, as with PCP, is neurotoxicity. Chronic exposure to PCP is associated with persistent cognitive deficits and psychiatric symptoms that can mimic schizophrenia.[5][6] The underlying mechanism is thought to be related to the prolonged disruption of NMDA receptor function, leading to excitotoxicity and neuronal damage.[15][16] Given that PCHP retains activity at the NMDA receptor, it is likely a significant contributor to the neurotoxic effects observed after chronic PCP use.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is a lack of specific studies evaluating the genotoxicity, carcinogenicity, and reproductive toxicity of PCHP. However, research on related compounds and general toxicological principles can offer some insights.

-

Carcinogenicity: There are no studies directly assessing the carcinogenic potential of PCHP.[21][22][23][24] Long-term bioassays in animal models would be required to evaluate this endpoint.

-

Reproductive and Developmental Toxicity: The reproductive toxicity of PCHP has not been specifically studied.[25][26][27][28] However, given the known neurodevelopmental toxicity of other substances that interfere with neurotransmitter systems, this is an area that warrants investigation.[15][16]

Future Research Directions

The current understanding of the toxicological profile of PCHP is largely inferred from studies on its parent compound, PCP. To provide a more complete and accurate risk assessment, future research should focus on:

-

In Vitro and In Vivo Toxicity Studies: Dedicated studies are needed to determine the specific acute and chronic toxicity of PCHP, including its neurotoxic potential independent of PCP.

-

Genotoxicity and Carcinogenicity Assays: Standardized assays are required to evaluate the mutagenic and carcinogenic potential of PCHP.

-

Reproductive and Developmental Toxicity Studies: The effects of PCHP on reproductive health and fetal development need to be investigated.

-

Pharmacokinetic Modeling: More detailed pharmacokinetic studies of PCHP would help in better understanding its distribution, metabolism, and excretion, and how these factors contribute to its toxicity.

Conclusion

This compound is a pharmacologically active major metabolite of phencyclidine. Its toxicological profile is intrinsically linked to that of its parent compound, with the primary mechanism of action being the antagonism of the NMDA receptor. While a comprehensive and independent toxicological evaluation of PCHP is still lacking, the available evidence strongly suggests that it contributes significantly to the overall toxicity, particularly the neurotoxicity, observed following PCP abuse. Further research is essential to fully characterize the toxicological risks associated with PCHP.

References

- Bresink, I., Danysz, W., Parsons, C.G., et al. (1995). Different binding affinities of NMDA receptor channel blockers in various brain regions-indication of NMDA receptor heterogeneity. Neuropharmacology, 34(5), 533-540.

- Journey, J., & Bentley, T. (2021). Phencyclidine Toxicity. In StatPearls.

- Nakahara, Y., Takahashi, K., Sakamoto, T., Tanaka, A., Hill, V. A., & Baumgartner, W. A. (1997). Hair analysis for drugs of abuse XVII. Simultaneous detection of PCP, PCHP, and PCPdiol in human hair for confirmation of PCP use. Journal of Analytical Toxicology, 21(5), 356–362.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98840, this compound. Retrieved from [Link]

- Sakamoto, T., Tanaka, A., & Nakahara, Y. (1996). Hair analysis for drugs of abuse XII. Determination of PCP and its major metabolites, PCHP and PPC, in rat hair after administration of PCP. Journal of Analytical Toxicology, 20(2), 124-130.

- Shannon, H.E. (1981). Evaluation of phencyclidine analogs on the basis of their discriminative stimulus properties in the rat. Journal of Pharmacology and Experimental Therapeutics, 216(3), 543-551.

-

Wikipedia. (n.d.). Phencyclidine. Retrieved from [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. PCHP - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | C17H25NO | CID 98840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 60232-85-1 [chemicalbook.com]

- 5. Phencyclidine - Wikipedia [en.wikipedia.org]

- 6. Phencyclidine Intoxication and Adverse Effects: A Clinical and Pharmacological Review of an Illicit Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical synthesis and molecular pharmacology of hydroxylated 1-(1-phenylcyclohexyl-piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. emedicine.medscape.com [emedicine.medscape.com]

- 12. What to know about PCP and ketamine [medicalnewstoday.com]

- 13. cumming.ucalgary.ca [cumming.ucalgary.ca]

- 14. Phencyclidine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Neurotoxicity of polychlorinated biphenyls and related organohalogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neurotoxicity of Polychlorinated Biphenyls and Related Organohalogens - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Genotoxicity evaluation of multi-component mixtures of polyaromatic hydrocarbons (PAHs), arsenic, cadmium, and lead using flow cytometry based micronucleus test in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. The geno-toxicological impacts of microplastic (MP) exposure on health: mechanistic pathways and research trends from a Chinese perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Genotoxicity and cytotoxicity of antineoplastic drugs at environmentally relevant concentrations after long-term exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Carcinogenic effects of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Carcinogenicity of polychlorinated biphenyls and polybrominated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Frontiers | Carcinogenicity of Poorly Soluble Low Toxicity Particles: Commentary on Epidemiology as a Risk Assessment “Reality Check” [frontiersin.org]

- 24. A review of potential human carcinogenicity of the chlorophenoxy herbicides MCPA, MCPP, and 2,4-DP - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Advances in polychlorinated biphenyls-induced female reproductive toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Systematic review of potential developmental and reproductive toxicity of microplastics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Discussion - NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of 4-Methylcyclohexanemethanol (CASRN 34885-03-5) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. Advances in understanding the reproductive toxicity of endocrine-disrupting chemicals in women - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Phencyclidine (PCHP) in NMDA Receptor Modulation: A Technical Guide

**Executive Summary

This technical guide provides an in-depth examination of the molecular interactions between 1-(1-phenylcyclohexyl)piperidine (PCP), a compound often referred to by its chemical acronym PCHP, and the N-methyl-D-aspartate (NMDA) receptor. Phencyclidine is a prototypical uncompetitive antagonist and open-channel blocker of the NMDA receptor, binding to a specific site within the receptor's ion channel pore. This mechanism of action is contingent on the receptor's prior activation by both glutamate and a co-agonist (glycine or D-serine) and is inherently voltage-dependent. By physically occluding the channel, PCP prevents calcium influx, a critical process for synaptic plasticity, learning, and memory. This guide will detail the pharmacology of PCP, present field-proven experimental protocols for its characterization, and discuss the functional and therapeutic implications of its modulation of the NMDA receptor.

The N-Methyl-D-Aspartate (NMDA) Receptor: A Primer

The NMDA receptor is a ligand-gated ion channel that plays a pivotal role in mediating excitatory neurotransmission throughout the central nervous system.[1] Its proper function is fundamental to synaptic plasticity, the cellular mechanism believed to underlie learning and memory.[2]

Structural Composition: Functional NMDA receptors are heterotetrameric complexes typically composed of two obligatory GluN1 subunits and two variable GluN2 (A-D) or GluN3 (A-B) subunits.[1] This subunit diversity gives rise to a wide array of receptor subtypes with distinct pharmacological and biophysical properties.

Mechanism of Activation: The NMDA receptor is unique in its activation requirements, functioning as a "molecular coincidence detector".[3] For the ion channel to open, two conditions must be met simultaneously:

-

Dual Agonist Binding: Both the neurotransmitter glutamate must bind to the GluN2 subunit, and a co-agonist, typically glycine or D-serine, must bind to the GluN1 subunit.[1]

-

Depolarization: At resting membrane potential, the channel pore is blocked by a magnesium ion (Mg²⁺). This Mg²⁺ block is only relieved when the postsynaptic membrane is sufficiently depolarized, typically by activation of nearby AMPA receptors.[4]

Upon activation, the channel opens, allowing the influx of cations, most notably Calcium (Ca²⁺). This Ca²⁺ influx acts as a critical second messenger, initiating downstream signaling cascades that can lead to long-lasting changes in synaptic strength, such as Long-Term Potentiation (LTP).[2]

Pharmacology of Phencyclidine (PCP/PCHP)

Phencyclidine (PCP), chemically known as 1-(1-phenylcyclohexyl)piperidine, is a dissociative anesthetic and a well-characterized NMDA receptor antagonist.[5] It belongs to the arylcyclohexylamine class of compounds.

Mechanism of Action: Uncompetitive Channel Blockade

PCP exerts its effects as a non-competitive, uncompetitive, and voltage-dependent open-channel blocker.[6] This mechanism can be broken down as follows:

-

Uncompetitive Antagonism: PCP does not compete with glutamate or glycine for their binding sites. Instead, it requires the agonists to be bound and the channel to be open before it can exert its effect. The binding of glutamate and glycine actually enhances the binding of PCP-like drugs.[7]

-

Open-Channel Block: PCP's binding site, commonly referred to as the "PCP site," is located deep within the ion channel pore of the NMDA receptor.[6][8]

-

Use-Dependence: For PCP to access its binding site, the channel must first open. This means its blocking action is dependent on receptor activity, a property known as use-dependence.

-

Voltage-Dependence: The ability of PCP to enter and block the channel is influenced by the membrane potential, similar to the block by Mg²⁺.[3]

This intricate mechanism ensures that PCP preferentially targets active, open NMDA receptor channels.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol measures the functional effect of PCP on NMDA receptor-mediated currents in neurons.

Rationale: While binding assays confirm a physical interaction, electrophysiology demonstrates the functional consequence of that interaction—in this case, channel blockade. The whole-cell configuration allows for the recording of currents from the entire cell membrane and precise control over the membrane voltage, which is essential for studying voltage-dependent blockers like PCP. Using a specific NMDA receptor antagonist like AP5 allows for the isolation of NMDA receptor currents from other synaptic currents (e.g., AMPA-mediated).

Step-by-Step Methodology:

-

Slice Preparation:

-

Anesthetize and decapitate a rodent (e.g., juvenile rat).

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution.

-

Cut coronal or sagittal slices (e.g., 300 µm thick) containing the region of interest (e.g., hippocampus or cortex) using a vibratome.

-

Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.

-

-

Recording Setup:

-

Transfer a single slice to the recording chamber on the stage of an upright microscope. Continuously perfuse with oxygenated aCSF at ~2 mL/min.

-

Identify target neurons (e.g., CA1 pyramidal neurons) using differential interference contrast (DIC) optics.

-

Prepare a patch pipette (4-6 MΩ resistance) filled with an intracellular solution containing a cesium base to block potassium channels.

-

-

Obtaining a Whole-Cell Recording:

-

Approach the target neuron with the patch pipette while applying positive pressure.

-

Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (>1 GΩ) "giga-seal".

-

Apply gentle suction to rupture the cell membrane, achieving the whole-cell configuration.

-

Switch the amplifier to voltage-clamp mode and hold the cell at a negative potential (e.g., -70 mV).

-

-

Isolating and Measuring NMDA Currents:

-

To isolate NMDA receptor currents, perfuse the slice with aCSF containing an AMPA receptor antagonist (e.g., 10 µM CNQX) and a GABAₐ receptor antagonist (e.g., 50 µM Picrotoxin).

-

Evoke synaptic currents by placing a stimulating electrode in the relevant afferent pathway (e.g., Schaffer collaterals for CA1 neurons).

-

Self-Validation Check: Hold the cell at +40 mV to relieve the Mg²⁺ block and record the evoked NMDA current. Then, apply a specific NMDA receptor antagonist (e.g., 50 µM D-AP5); the evoked current should be completely abolished, confirming it is NMDA receptor-mediated.

-

-

Applying PCP and Data Acquisition:

-

Return the holding potential to -70 mV.

-

Establish a stable baseline of evoked NMDA currents.

-

Bath-apply PCP at various concentrations (e.g., 1 µM, 5 µM, 10 µM).

-

Record the amplitude of the NMDA-mediated excitatory postsynaptic current (EPSC) at each concentration.

-

Generate a concentration-response curve by plotting the percentage of current inhibition versus the log concentration of PCP to determine the IC₅₀.

-

Functional Consequences: Modulation of Synaptic Plasticity

The primary functional consequence of PCP's blockade of NMDA receptors is the inhibition of long-term potentiation (LTP). LTP is a persistent enhancement in signal transmission between two neurons that results from stimulating them synchronously.

Mechanism of LTP Inhibition:

-

High-frequency stimulation of a presynaptic neuron leads to sustained glutamate release.

-

This causes strong depolarization of the postsynaptic membrane via AMPA receptors.

-

The depolarization relieves the Mg²⁺ block on NMDA receptors.

-

NMDA receptors open, allowing Ca²⁺ to flood into the postsynaptic cell.

-

This Ca²⁺ influx triggers signaling cascades that lead to the insertion of more AMPA receptors into the postsynaptic membrane, strengthening the synapse.

PCP short-circuits this process. By blocking the NMDA receptor channel, it prevents the critical Ca²⁺ influx required to initiate the downstream signaling for LTP induction. This disruption of synaptic plasticity is thought to be a key contributor to the cognitive and perceptual disturbances associated with PCP use.

Therapeutic Potential and Future Directions

While PCP itself is a drug of abuse with significant neurotoxic potential, its mechanism of action has illuminated the NMDA receptor as a major therapeutic target for a host of neurological and psychiatric disorders. [2]

-

Neuroprotection: Overactivation of NMDA receptors leads to excitotoxicity, a process implicated in stroke and neurodegenerative diseases. Channel blockers with faster kinetics and lower affinity than PCP (e.g., Memantine) have been developed to selectively inhibit excessive, pathological NMDA receptor activity while sparing normal synaptic transmission.

-

Antidepressants: The NMDA receptor antagonist ketamine, a structural analog of PCP, has shown rapid and robust antidepressant effects, sparking intense research into this new therapeutic paradigm.

-

Schizophrenia: The "glutamate hypothesis of schizophrenia" posits that hypofunction of NMDA receptors may contribute to the symptoms of the disorder. Interestingly, PCP is used in preclinical models to induce schizophrenia-like symptoms in animals, further cementing the link between NMDA receptor modulation and psychosis.

The study of PCP has been instrumental in our understanding of NMDA receptor function. Future research will continue to leverage this knowledge to develop more subtype-selective and fine-tuned NMDA receptor modulators with improved therapeutic profiles and fewer side effects, offering new avenues for treating complex brain disorders.

References

-

Hansen, K. B., Yuan, H., & Traynelis, S. F. (2018). Structure, function, and allosteric modulation of NMDA receptors. Journal of General Physiology, 150(8), 1081–1105. [Link]

-

Huerta, P. T., & Lisman, J. E. (1995). Phencyclidine and some of its analogues have distinct effects on NMDA receptors of rat hippocampal neurons. Journal of Neurophysiology, 74(5), 2195–2203. [Link]

-

National Center for Biotechnology Information. (n.d.). Phencyclidine. PubChem Compound Database. Retrieved from [Link]

-

Kauer, J. A., & Malenka, R. C. (2007). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. Psychopharmacology, 191(3), 561-572. [Link]

-

Kim, H. S., Park, W. K., & Jang, C. G. (2006). Effects of NMDA receptor inhibition by phencyclidine on the neuronal differentiation of PC12 cells. Archives of Toxicology, 80(3), 136-143. [Link]

-

Maragos, W. F., Chu, D. C., Greenamyre, J. T., Penney, J. B., & Young, A. B. (1986). PCP/NMDA receptor-channel complex and brain development. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 10(3-5), 325-332. [Link]

-

Fagg, G. E. (1987). Phencyclidine and related drugs bind to the activated N-methyl-D-aspartate receptor-channel complex in rat brain membranes. Neuroscience Letters, 76(2), 221-227. [Link]

-

Lodge, D., & Johnson, K. M. (1990). Noncompetitive excitatory amino acid receptor antagonists. Trends in Pharmacological Sciences, 11(2), 81-86. [Link]

-

Protocols.io. (2019). Whole Cell Patch Clamp Protocol V.2. protocols.io. [Link]

-

Journey, J., & Bentley, T. (2023). Phencyclidine Toxicity. StatPearls Publishing. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Wikipedia contributors. (2024). Phencyclidine. Wikipedia. [Link]

-

Quicke, P. (2017). Whole-cell patch clamp protocol. JoVE (Journal of Visualized Experiments). [Link]

-

Kauer, J. A. (2004). Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications. Methods in Molecular Biology, 268, 203-216. [Link]

-

National Center for Biotechnology Information. (n.d.). Phencyclidine. PubChem. Retrieved from [Link]

-

Abraham, W. C. (2003). Hippocampal Long-Term Potentiation Is Supported by Presynaptic and Postsynaptic Tyrosine Receptor Kinase B-Mediated Phospholipase Cγ Signaling. The Journal of Neuroscience, 23(11), 4764-4770. [Link]

-

Chen, G., Ensor, C. R., & Bohner, B. (1959). The pharmacology of 1-(1-phenylcyclohexyl) piperidine-HCl. Journal of Pharmacology and Experimental Therapeutics, 127(3), 241-246. [Link]

-

National Institute on Drug Abuse. (n.d.). Receptor Binding Assays for HTS and Drug Discovery. Psychoactive Drug Screening Program (PDSP). [Link]

-

Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American Journal of Physiology, 270(3 Pt 2), F373-F379. [Link]

-

Bliss, T. V., & Collingridge, G. L. (1993). A synaptic model of memory: long-term potentiation in the hippocampus. Nature, 361(6407), 31-39. [Link]

-

Itoh, Y., Nabeshima, T., & Kameyama, T. (1991). Modulation of the PCP/NMDA receptor complex and sigma binding sites by psychostimulants. Journal of Neural Transmission. General Section, 84(3), 195-207. [Link]

-

Robinson, M. B. (n.d.). Pcp and the NMDA Receptor. Grantome. [Link]

-

Gruart, A., Muñoz, M. D., & Delgado-García, J. M. (2006). Transsynaptic Long-Term Potentiation in the Hippocampus of Behaving Mice. Frontiers in Neuroscience, 1, 112-122. [Link]

-

Wikipedia contributors. (2024). Long-term potentiation. Wikipedia. [Link]

-

Alberch, J., & Arenas, E. (1992). Different modulation of the binding to two phencyclidine (PCP) receptor subtypes: effects of N-methyl-D-aspartate agonists and antagonists. Journal of Neurochemistry, 59(4), 1338-1345. [Link]

-

Kalinski, P. (2019). Pharmacological inhibition of NMDA receptors reduces migration and viability in triple-negative inflammatory breast cancer cell lines. Breast Cancer Research and Treatment, 178(2), 287-299. [Link]

-

Carpino, L. A., & El-Faham, A. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3157-3167. [Link]

-

Sittampalam, G. S., Gal-Edd, N., & Arkin, M. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

-

Karakas, E., & Furukawa, H. (2014). Structural insights into binding of therapeutic channel blockers in NMDA receptors. Nature Communications, 5, 3437. [Link]

-

Tantry, S. J. (2014). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). Bio-protocol, 4(12), e1146. [Link]

-

Popescu, G. K. (2005). NMDA Receptors with Locked Glutamate-Binding Clefts Open with High Efficacy. The Journal of Neuroscience, 25(39), 8894-8904. [Link]

-

Albericio, F., & Subirós-Funosas, R. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. International Journal of Molecular Sciences, 23(22), 14357. [Link]

-

Ghassemzadeh, S., & Tadi, P. (2023). Physiology, NMDA Receptor. StatPearls Publishing. [Link]

-

Hunt, D. L., & Castillo, P. E. (2012). Target cell-specific plasticity rules of NMDA receptor-mediated synaptic transmission in the hippocampus. Frontiers in Synaptic Neuroscience, 4, 8. [Link]

Sources

- 1. Phencyclidine receptors and N-methyl-D-aspartate antagonism: electrophysiologic data correlates with known behaviours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phencyclidine and some of its analogues have distinct effects on NMDA receptors of rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Phencyclidine and related drugs bind to the activated N-methyl-D-aspartate receptor-channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PCP/NMDA receptor-channel complex and brain development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fast and Slow Voltage-Dependent Dynamics of Magnesium Block in the NMDA Receptor: The Asymmetric Trapping Block Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of NMDA receptor inhibition by phencyclidine on the neuronal differentiation of PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Gas chromatography-mass spectrometry (GC-MS) analysis of PCHP

An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Pentachlorocyclohexene (PCHP)

Foreword: The Analytical Imperative for PCHP